molecular formula C18H21N7 B2564924 2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine CAS No. 946350-13-6

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine

Cat. No.: B2564924
CAS No.: 946350-13-6
M. Wt: 335.415
InChI Key: AZQMFMMFMUZZJO-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine is an organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine typically involves the following steps:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with formamide or other suitable reagents under high-temperature conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pteridine ring with a phenyl group. This can be done using phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).

    Attachment of the ethylpiperazine moiety: The final step involves the nucleophilic substitution reaction where 4-ethylpiperazine is introduced to the pteridine core, typically using a suitable leaving group like a halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-phenylpteridin-4-amine
  • 2-(4-ethylpiperazin-1-yl)-N-phenylquinazolin-4-amine

Uniqueness

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may have different pharmacokinetic properties, binding affinities, and efficacy profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-24-10-12-25(13-11-24)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQMFMMFMUZZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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